molecular formula C8H10O4 B2832033 Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2503155-27-7

Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B2832033
CAS RN: 2503155-27-7
M. Wt: 170.164
InChI Key: IJBAQVMNOMNWTL-XAHCXIQSSA-N
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Description

“Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate” is a complex organic compound. The bicyclo[2.2.1]heptane core is a common structural motif in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of similar bicyclo[2.2.1]heptane derivatives often involves Diels-Alder reactions . An organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Molecular Structure Analysis

The molecular structure of similar compounds involves a bicyclo[2.2.1]heptane core . This core is a privileged molecular structure embedded in numerous compounds with various functions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve organocatalytic formal [4 + 2] cycloaddition reactions . These reactions permit rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the parent 7-oxanorbornane is commercially available and its preparation starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis- cyclohexane-1,4-diol .

Mechanism of Action

The mechanism of action of similar compounds often involves the bicyclo[2.2.1]heptane scaffold providing the basis for asymmetric synthesis and catalysis .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

IUPAC Name

methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-8(10)5-2-4-3-6(9)7(5)12-4/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBAQVMNOMNWTL-XAHCXIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC(=O)C1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2CC(=O)[C@H]1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate

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